molecular formula C11H8FNO4S2 B5210156 4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid

4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B5210156
M. Wt: 301.3 g/mol
InChI Key: XRNJCJWGRSMGJL-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the sulfamoyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the fluorophenyl and sulfamoyl groups, resulting in different reactivity and applications.

    4-[(2-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical and biological properties.

    4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid:

Uniqueness

4-[(2-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. The combination of the fluorophenyl and sulfamoyl groups provides a distinct set of properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S2/c12-8-3-1-2-4-9(8)13-19(16,17)7-5-10(11(14)15)18-6-7/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNJCJWGRSMGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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